molecular formula C12H14F2N4O B12222645 3,3-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide

3,3-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide

Cat. No.: B12222645
M. Wt: 268.26 g/mol
InChI Key: DXSYPLFRHIBJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide is a complex organic compound characterized by the presence of a cyclobutane ring, a pyrazine ring, and an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 3,3-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide involves multiple steps, including the formation of the azetidine ring and the introduction of the difluoro and pyrazine groups. Common synthetic routes include cyclization, ring annulation, and cycloaddition reactions. Industrial production methods often employ efficient catalytic processes to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

    Cyclization: Intramolecular cyclization reactions can form additional ring structures.

Common reagents used in these reactions include molecular iodine, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with kinases and other signaling molecules .

Comparison with Similar Compounds

Similar compounds include other azetidine and pyrazine derivatives, such as:

  • 3,3-difluoro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide
  • 3,3-difluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclobutane-1-carboxamide

Compared to these compounds, 3,3-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide exhibits unique properties due to the specific arrangement of its functional groups, which may result in different biological activities and chemical reactivity .

Properties

Molecular Formula

C12H14F2N4O

Molecular Weight

268.26 g/mol

IUPAC Name

3,3-difluoro-N-(1-pyrazin-2-ylazetidin-3-yl)cyclobutane-1-carboxamide

InChI

InChI=1S/C12H14F2N4O/c13-12(14)3-8(4-12)11(19)17-9-6-18(7-9)10-5-15-1-2-16-10/h1-2,5,8-9H,3-4,6-7H2,(H,17,19)

InChI Key

DXSYPLFRHIBJGG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)C(=O)NC2CN(C2)C3=NC=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.